molecular formula C19H23N3O3S B15211519 N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide CAS No. 606112-41-8

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide

Cat. No.: B15211519
CAS No.: 606112-41-8
M. Wt: 373.5 g/mol
InChI Key: ZLVVNKJFAFIYQV-UHFFFAOYSA-N
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Description

N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a methoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethyl Isothiocyanate: This is achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions.

    Reaction with Piperidine: The furan-2-ylmethyl isothiocyanate is then reacted with piperidine to form the intermediate N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidine).

    Coupling with 4-Methoxybenzoyl Chloride: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the methoxybenzamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the piperidine moiety are crucial for binding to these targets, while the methoxybenzamide group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-Phenylethyl)piperidin-4-yl)-N-pyrazin-2-yl-2-furamide: An opioid analgesic with a similar piperidine and furan structure.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar biological activities, particularly as enzyme inhibitors.

Uniqueness

N-(1-((Furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

606112-41-8

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H23N3O3S/c1-24-16-6-4-14(5-7-16)18(23)21-15-8-10-22(11-9-15)19(26)20-13-17-3-2-12-25-17/h2-7,12,15H,8-11,13H2,1H3,(H,20,26)(H,21,23)

InChI Key

ZLVVNKJFAFIYQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3

Origin of Product

United States

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